molecular formula C21H27NO4 B4293230 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol

4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol

Cat. No.: B4293230
M. Wt: 357.4 g/mol
InChI Key: BOYDCQRQYBZISA-UHFFFAOYSA-N
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Description

4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a tetrahydroisoquinoline core, which is a common motif in many natural and synthetic bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with precise temperature and pressure controls.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced tetrahydroisoquinoline derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. Tetrahydroisoquinoline derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects . This makes this compound a candidate for drug development and biomedical research.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol is unique due to the presence of both ethoxy and phenol functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-4-24-18-12-15(7-8-17(18)23)21-16-13-20(26-6-3)19(25-5-2)11-14(16)9-10-22-21/h7-8,11-13,21-23H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYDCQRQYBZISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3)O)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol
Reactant of Route 2
Reactant of Route 2
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol
Reactant of Route 3
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol
Reactant of Route 4
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol
Reactant of Route 5
Reactant of Route 5
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol
Reactant of Route 6
Reactant of Route 6
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-ethoxyphenol

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